molecular formula C20H16ClN3O3 B2734506 (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid CAS No. 956046-56-3

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid

Cat. No.: B2734506
CAS No.: 956046-56-3
M. Wt: 381.82
InChI Key: OFXBZCCQFPBYII-ZHACJKMWSA-N
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Description

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular function and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-16-8-6-14(7-9-16)20-15(12-22-18(25)10-11-19(26)27)13-24(23-20)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXBZCCQFPBYII-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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